Home > Products > Screening Compounds P4356 > Sitagliptin-d4 Phosphate
Sitagliptin-d4 Phosphate - 1432063-88-1

Sitagliptin-d4 Phosphate

Catalog Number: EVT-1751813
CAS Number: 1432063-88-1
Molecular Formula: C16H17F6N5O5P
Molecular Weight: 508.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A trizolopyrazine dipeptidyl peptidase IV inhibitor. It has recently been approved for the therapy of type II diabetes.

Synthesis Analysis

While specific synthesis pathways for Sitagliptin-d4 Phosphate were not detailed in the provided papers, the synthesis of Sitagliptin Phosphate generally involves multi-step organic synthesis. [] These processes often utilize chiral catalysts for enantioselective synthesis of the desired (R)-enantiomer. [, ] Deuterium incorporation can be achieved by employing deuterated reagents or solvents in specific steps of the synthesis.

Molecular Structure Analysis

The molecular structure of Sitagliptin-d4 Phosphate is derived from Sitagliptin Phosphate, characterized by a triazolopiperazine core structure. [] The deuterium atoms are strategically placed within the molecule, potentially influencing its metabolic stability and binding affinity to target proteins. Determining the exact positions of the deuterium atoms requires detailed spectroscopic analysis.

Applications
  • Metabolic Studies: Sitagliptin-d4 Phosphate can be utilized as a tracer to investigate the metabolism and pharmacokinetics of Sitagliptin Phosphate in biological systems. []
  • Drug Development: The altered metabolic stability offered by deuteration makes Sitagliptin-d4 Phosphate a potential candidate for developing drugs with improved pharmacokinetic profiles. [, ]

Sitagliptin Phosphate Monohydrate

Compound Description: Sitagliptin phosphate monohydrate is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, which in turn increase insulin secretion and decrease glucagon secretion. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (NTTP)

Compound Description: NTTP is an N-nitrosamine impurity identified in sitagliptin phosphate monohydrate active pharmaceutical ingredient. [] The presence of this impurity is concerning due to the potential carcinogenicity of N-nitrosamines.

(R)-3-(t-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid

Compound Description: This compound is a key chiral intermediate in the synthesis of sitagliptin phosphate. [] The t-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality during synthesis.

1-{3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo-[4,3-a]pyrazin-7(8H)-yl}-4-(2,4,5-trifluorophenyl)butane-1,3-dione

Compound Description: This compound serves as a starting material in a specific synthetic route for sitagliptin phosphate. []

Compound Description: These are three distinct impurities found in sitagliptin phosphate crude medicines. [] While the specific structures are not disclosed in the provided abstract, they are likely related to the synthesis or degradation pathways of sitagliptin phosphate.

Properties

CAS Number

1432063-88-1

Product Name

Sitagliptin-d4 Phosphate

Molecular Formula

C16H17F6N5O5P

Molecular Weight

508.33 g/mol

InChI

InChI=1S/C16H15F6N5O.HO4P.H/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;/t9-;;/m1../s1/i1D2,2D2;;

InChI Key

CUFRPSLDGPIQBE-JBNLRCFGSA-N

SMILES

[H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O

Canonical SMILES

[H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O

Isomeric SMILES

[H].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.